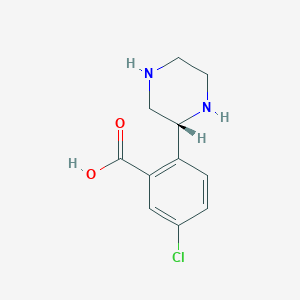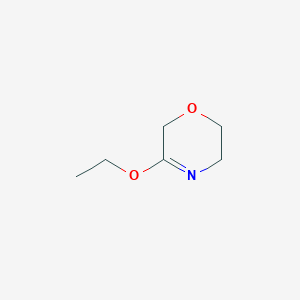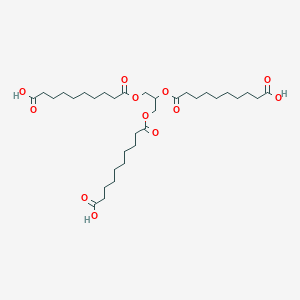
(R)-5-Chloro-2-(piperazin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Chloro-2-(piperazin-2-yl)benzoic acid is a chemical compound that features a piperazine ring attached to a benzoic acid moiety with a chlorine substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-2-(piperazin-2-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-BOC-3-hydroxymethyl piperazine.
Intermediate Formation: This intermediate undergoes demethylation and subsequent triflate formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro-2-(piperazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
®-5-Chloro-2-(piperazin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of ®-5-Chloro-2-(piperazin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(piperazin-2-yl)benzoic acid
- (S)-2-(piperazin-2-yl)acetonitrile
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
®-5-Chloro-2-(piperazin-2-yl)benzoic acid is unique due to the presence of the chlorine substituent at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
5-chloro-2-[(2R)-piperazin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H13ClN2O2/c12-7-1-2-8(9(5-7)11(15)16)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
BHTOGNQUQJZWSS-JTQLQIEISA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)C2=C(C=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1CNC(CN1)C2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13365549.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365550.png)

![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365557.png)
![3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B13365559.png)


![(1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid](/img/structure/B13365574.png)
![N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13365575.png)

![N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13365596.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide](/img/structure/B13365604.png)
homocysteine](/img/structure/B13365612.png)
![2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365615.png)
